molecular formula C15H13F3N4O2 B2951307 2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyrimidine CAS No. 2034431-62-2

2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyrimidine

Cat. No.: B2951307
CAS No.: 2034431-62-2
M. Wt: 338.29
InChI Key: KUFAHJJXKQVYBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyrimidine is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl-substituted pyridine ring

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. This could include exploring its biological activity, such as any potential medicinal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyrimidine typically involves multiple steps, starting with the preparation of the trifluoromethyl-substituted pyridine derivative. This is followed by the formation of the pyrrolidine ring and the subsequent coupling with a pyrimidine derivative. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can introduce various functional groups into the molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(3-{[4-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidine-1-carbonyl)pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds. This makes it a valuable molecule for various applications in research and industry.

Properties

IUPAC Name

pyrimidin-2-yl-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N4O2/c16-15(17,18)10-2-6-19-12(8-10)24-11-3-7-22(9-11)14(23)13-20-4-1-5-21-13/h1-2,4-6,8,11H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFAHJJXKQVYBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.